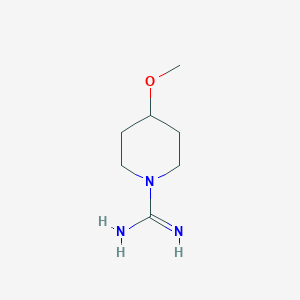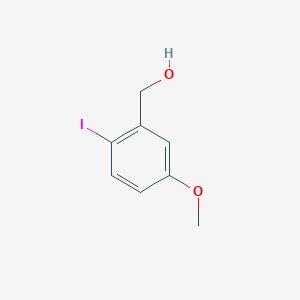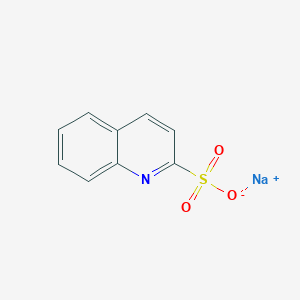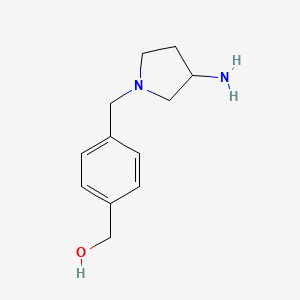
(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a difluoromethyl group, a keto group, and an acetic acid moiety attached to a pyridine ring
Méthodes De Préparation
The synthesis of (1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. The reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, its inhibitory activity against 5-lipoxygenase and cyclooxygenase-2 is due to its ability to bind to the active sites of these enzymes, thereby preventing the formation of pro-inflammatory mediators . The pathways involved include the inhibition of arachidonic acid metabolism, which is crucial in the inflammatory response.
Comparaison Avec Des Composés Similaires
(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid can be compared with other similar compounds, such as:
(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid: This compound is used as an intermediate in the synthesis of antitubercular agents.
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid: This compound has similar structural features but differs in the position of the boronic acid group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities.
Propriétés
Formule moléculaire |
C8H7F2NO3 |
|---|---|
Poids moléculaire |
203.14 g/mol |
Nom IUPAC |
2-[1-(difluoromethyl)-2-oxopyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)11-2-1-5(3-6(11)12)4-7(13)14/h1-3,8H,4H2,(H,13,14) |
Clé InChI |
BQSITNTVRUSOMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)C=C1CC(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


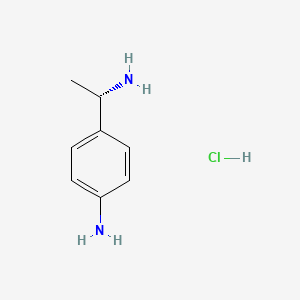
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)


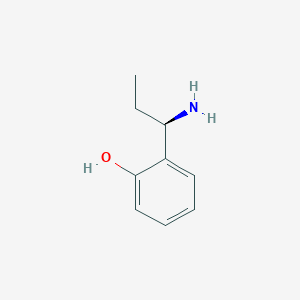

![tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)


![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
